molecular formula C23H19BrN2O4 B13635147 3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13635147
M. Wt: 467.3 g/mol
InChI Key: OKRYLAXLGQLYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound that features a bromopyridine moiety and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated pyridine is then coupled with a suitable propanoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Fmoc Protection: The amino group is protected with the Fmoc group using Fmoc-Cl in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyridine ring.

    Reduction: The major product would be the de-brominated compound.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology

    Bioconjugation: Used in the synthesis of bioconjugates for studying biological processes.

    Drug Development:

Medicine

    Diagnostic Tools: May be used in the development of diagnostic tools for detecting specific biomolecules.

    Therapeutics: Potential use in the development of new therapeutic agents targeting specific pathways.

Industry

    Material Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Used in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloropyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • 3-(5-fluoropyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • 3-(5-iodopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Uniqueness

The uniqueness of 3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in the presence of the bromine atom, which can participate in specific reactions that other halogens might not. Additionally, the Fmoc protection allows for selective deprotection and further functionalization.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O4/c24-14-9-10-15(25-12-14)11-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRYLAXLGQLYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=C(C=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.